Eicosapentaenoic acid, ethyl ester, commonly known as icosapent ethyl, is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid. This compound is primarily used in the medical field to manage dyslipidemia and hypertriglyceridemia, particularly in patients with elevated triglyceride levels. Icosapent ethyl is marketed under the brand name Vascepa and is indicated for use as an adjunct to diet and maximally tolerated statin therapy to reduce triglyceride levels and the risk of cardiovascular events in adults with specific risk factors .
The chemical formula for eicosapentaenoic acid, ethyl ester is , with a molar mass of approximately 330.512 g/mol. It exists as a highly purified omega-3 fatty acid that can significantly lower serum triglyceride concentrations .
Icosapent ethyl undergoes metabolic conversion in the body where it is de-esterified to release eicosapentaenoic acid. The primary reactions involve:
The biological activity of eicosapentaenoic acid, ethyl ester is primarily associated with its effects on lipid metabolism. It has been shown to:
Clinical studies have demonstrated that eicosapentaenoic acid can lower triglyceride levels significantly in patients with severe hypertriglyceridemia, providing a therapeutic benefit in managing cardiovascular risk factors .
Eicosapentaenoic acid, ethyl ester is synthesized through several methods:
Icosapent ethyl has several clinical applications:
Interaction studies involving eicosapentaenoic acid, ethyl ester have shown that it may interact with other medications, particularly those affecting lipid metabolism. Notably:
Several compounds are chemically similar to eicosapentaenoic acid, ethyl ester. These include:
Compound Name | Description | Unique Features |
---|---|---|
Docosahexaenoic Acid, Ethyl Ester | Another omega-3 fatty acid derivative | Primarily involved in brain health and development |
Eicosapentaenoic Acid | The parent compound without esterification | Directly involved in anti-inflammatory processes |
Omega-3 Acid Ethyl Ester | General term for various omega-3 esters | Includes various fatty acids like alpha-linolenic |
Alpha-Linolenic Acid | A plant-derived omega-3 fatty acid | Precursor to longer-chain omega-3 fatty acids |
Eicosapentaenoic acid, ethyl ester is unique due to its specific formulation and clinical applications aimed at reducing triglycerides and cardiovascular risks while providing a more stable delivery form compared to its parent compound .
The synthesis of eicosapentaenoic acid ethyl ester primarily involves the esterification of eicosapentaenoic acid with ethanol through various catalytic mechanisms [1] [5]. The most commonly employed industrial method utilizes acid-catalyzed esterification, where strong acid catalysts such as sulfuric acid facilitate the reaction under reflux conditions [3]. The reaction mechanism proceeds through protonation of the carbonyl oxygen of eicosapentaenoic acid, followed by nucleophilic attack by ethanol and subsequent elimination of water [27].
Under alkaline conditions, the triglyceride backbone of fish oil is easily broken through transesterification with ethanol to produce ethyl ester derivatives of eicosapentaenoic acid [5]. This process involves the dissolution of the glycerol backbone of triacylglycerols to release free eicosapentaenoic acid before enhancement with the most valuable omega-3 fatty acids [5]. The alkaline transesterification typically employs sodium hydroxide or sodium ethoxide as catalysts, operating at temperatures between 60-80°C [47].
Enzymatic synthesis represents an environmentally friendly alternative to chemical methods, utilizing immobilized lipases as biocatalysts [4] [5]. Lipase-catalyzed acidolysis of ethyl acetate with eicosapentaenoic acid concentrate in n-hexane using Novozym 435 has achieved conversion yields of 88-94% [4]. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate during the deacylation process, where ethanol binds to the fatty acid as an acceptor [26].
Immobilized lipase from Candida antarctica demonstrates particular effectiveness in eicosapentaenoic acid ethyl ester synthesis, with Thermomyces lanuginosa lipase derivatives achieving 24% ethyl ester production of eicosapentaenoic acid with high selectivity indices [29]. The selectivity of immobilized lipases toward eicosapentaenoic acid over docosahexaenoic acid can reach 20 times higher, making enzymatic methods particularly valuable for targeted eicosapentaenoic acid ethyl ester production [29].
Recent developments in green chemistry have introduced Brønsted acidic ionic liquids as alternative solvents for catalyzing transesterification reactions [5]. These ionic liquid systems, combined with ultrasound assistance, result in enhanced esterified eicosapentaenoic acid production while reducing environmental impact [5]. Ultrasonic-filled bed bioreactors using immobilized lipase Novozym 435 maintain stable 98% conversion rates and demonstrate superior specificity constants compared to conventional methods [5] [38].
Deep eutectic solvents have emerged as promising reaction media for fatty acid ethyl ester synthesis, with ultrasound power and temperature synergistically affecting ethyl ester transformation up to 93.61% [5]. These green solvents provide non-toxic alternatives while maintaining high conversion efficiency for eicosapentaenoic acid ethyl ester production [5].
Molecular distillation represents the most critical purification step for concentrating eicosapentaenoic acid ethyl ester from fish oil ethyl ester mixtures [9] [11]. The optimal temperature range for molecular distillation of eicosapentaenoic acid ethyl ester spans 110-140°C, with specific optimization studies indicating maximum efficiency at 115-120°C [11] [31]. Temperature elevation generally increases distillation yield until reaching the maximum evaporation temperature, beyond which thermal degradation occurs [31].
Vacuum application significantly affects separation efficiency, with optimal pressure ranges between 0.05-0.3 mbar facilitating enhanced separation while preventing thermal damage to polyunsaturated fatty acids [9] [11]. Under high vacuum conditions of 0.1-0.25 Pa, the equipment can operate at temperatures reduced by 150-200°C compared to atmospheric pressure distillation [35]. This reduction in operating temperature is crucial for maintaining the integrity of thermally sensitive eicosapentaenoic acid ethyl ester molecules [35].
Parameter | Optimal Range | Effect on Eicosapentaenoic Acid Ethyl Ester Separation |
---|---|---|
Temperature Range | 110-140°C | Higher temperature increases distillation yield until maximum point at ~120°C |
Pressure Range | 0.05-0.3 mbar | Lower pressure enhances separation efficiency and reduces thermal degradation |
Feed Flow Rate | 1.0-1.2 mL/min | Optimized flow prevents inadequate separation or inefficiencies |
Rotor Speed | 200-300 rpm | Proper speed ensures uniform film formation on evaporator surface |
Condenser Temperature | 3-5°C | Low temperature maintains condensation efficiency |
Evaporator Temperature | 115-120°C | Optimal temperature maximizes eicosapentaenoic acid ethyl ester content while minimizing docosahexaenoic acid ethyl ester |
Vacuum Level | 0.1-0.25 Pa | High vacuum enables distillation at lower temperatures |
Residence Time | 60-120 min | Sufficient time allows complete mass transfer |
Number of Stages | 1-3 stages | Single stage often optimal for eicosapentaenoic acid ethyl ester concentration |
Research demonstrates that single-stage molecular distillation often provides superior eicosapentaenoic acid ethyl ester concentration compared to multi-stage processes [11]. Under distillation temperature of 115°C, single-stage distillation yields higher eicosapentaenoic acid ethyl ester content (667.81 mg/g) and lower docosahexaenoic acid ethyl ester content (230.56 mg/g) compared to two-stage and three-stage distillations [11].
The multi-stage molecular distillation process facilitates continuous enrichment of eicosapentaenoic acid by systematically increasing distillation temperature for each stage [12]. However, the economic considerations of multi-stage operations, including equipment costs and energy consumption, often favor single-stage optimization for industrial applications [11].
Salt precipitation serves as an effective purification technique for eicosapentaenoic acid ethyl ester, utilizing the differential solubility of fatty acid salts in organic solvents [1] . Sodium hydroxide precipitation operates through alkaline hydrolysis mechanisms, where fatty acid salts precipitate while eicosapentaenoic acid ethyl ester remains solubilized in the alcohol phase . The optimal concentration range for sodium hydroxide spans 0.1-0.5 M, operating at pH 9.0-11.0 and temperatures between 20-40°C .
The precipitation mechanism involves the formation of sodium salts of saturated and less desirable fatty acids, which exhibit lower solubility in dichloromethane and other organic solvents compared to polyunsaturated fatty acid esters [17]. This selective precipitation allows for the concentration of eicosapentaenoic acid ethyl ester in the supernatant phase while removing saturated fatty acid contaminants [17].
Salt Type | Concentration Range | pH Range | Temperature | Separation Mechanism |
---|---|---|---|---|
Sodium Hydroxide | 0.1-0.5 M | 9.0-11.0 | 20-40°C | Alkaline hydrolysis and selective precipitation |
Sodium Chloride | 1-3 M | 6.5-7.5 | 4-25°C | Salting-out effect reducing solubility |
Ammonium Sulfate | 10-30% (w/v) | 7.0-8.0 | 4-20°C | Protein precipitation and phase separation |
Calcium Stearate | 0.5-2% (w/w) | 7.5-9.0 | 25-50°C | Formation of insoluble calcium salts |
Sodium Palmitate | 1-5% (w/w) | 8.0-10.0 | 20-35°C | Selective crystallization of saturated fatty acids |
Urea crystallization represents an advanced salt precipitation technique for omega-3 fatty acid purification, achieving eicosapentaenoic acid concentrations up to 89.64% with 2.85-fold enrichment [46]. The optimal conditions involve urea to fatty acid ratios of 2.99:1 and crystallization times of 23.64 hours [46]. This method exploits the ability of urea to form inclusion complexes with saturated and monounsaturated fatty acids while excluding polyunsaturated eicosapentaenoic acid ethyl ester [46].
The crystallization process operates through the formation of hexagonal urea crystals that selectively incorporate straight-chain fatty acids, leaving the highly unsaturated eicosapentaenoic acid ethyl ester in the liquid phase [46]. Temperature control during crystallization proves critical, with optimal conditions maintained at 4-20°C to ensure maximum selectivity [46].
Preparative chromatography scaling for eicosapentaenoic acid ethyl ester purification follows geometric scaling principles where injection volumes and flow rates are scaled proportionally to column dimensions [21] [40]. The separation of eicosapentaenoic acid ethyl ester from docosahexaenoic acid ethyl ester requires specialized stationary phases, with silver-thiolate chromatographic materials achieving purities exceeding 95% for eicosapentaenoic acid ethyl ester [21].
Reversed-phase medium-pressure liquid chromatography using AQ-C18 stationary phases demonstrates superior performance for omega-3 fatty acid ethyl ester purification [24] [43]. The AQ-C18 material, featuring polar end-capped silanol groups, outperforms conventional C18 phases in retention time control and impurity separation [24]. Binary isocratic methanol-water mobile phases (90:10, v/v) at flow rates of 30 mL/min achieve optimal eicosapentaenoic acid ethyl ester purification with 90.34% purity and 74.30% recovery [43].
Scale Type | Column Diameter | Column Length | Flow Rate | Sample Loading | Purity Achieved | Throughput |
---|---|---|---|---|---|---|
Analytical | 4.6 mm | 150-250 mm | 1-3 mL/min | 10-100 μL | >95% | mg/day |
Semi-Preparative | 10-21 mm | 250-300 mm | 10-30 mL/min | 100-1000 μL | >95% | g/day |
Preparative | 50-100 mm | 300-500 mm | 50-200 mL/min | 1-50 mL | 90-95% | kg/day |
Industrial | 200-500 mm | 500-1000 mm | 500-2000 mL/min | 100-1000 mL | 85-92% | tonnes/year |
Simulated moving bed chromatography represents the current state-of-the-art for industrial-scale eicosapentaenoic acid ethyl ester purification [19] [24]. This continuous separation technology enables higher throughput and improved efficiency compared to batch chromatographic processes [19]. The simulated moving bed system requires high concentration raw materials and utilizes smaller-particle stationary phases to ensure effective purification [24].
Countercurrent chromatography using guanidinium ionic liquid biphasic systems achieves successful separation of eicosapentaenoic acid ethyl ester and docosahexaenoic acid ethyl ester with purities exceeding 95% in single-step operations [20]. The separation mechanism operates through differential hydrogen-bonding affinity, where guanidinium ionic liquids create distinct partition behaviors for the two ethyl esters [20]. This green separation technique incorporates easy ionic liquid recycling procedures, significantly reducing waste generation [20].